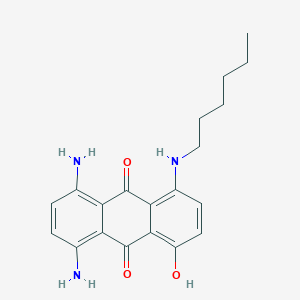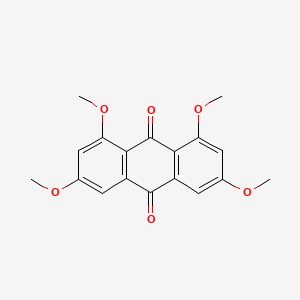
1,3,6,8-Tetramethoxyanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,6,8-Tetramethoxyanthracene-9,10-dione is a chemical compound belonging to the anthraquinone family. It is characterized by the presence of four methoxy groups attached to the anthracene core, specifically at the 1, 3, 6, and 8 positions, and two ketone groups at the 9 and 10 positions. This compound is known for its unique photophysical properties and has been studied for various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6,8-Tetramethoxyanthracene-9,10-dione typically involves the methoxylation of anthraquinone derivatives. One common method is the reaction of 1,3,6,8-tetrahydroxyanthraquinone with methanol in the presence of an acid catalyst, such as sulfuric acid, to yield the desired tetramethoxy derivative. The reaction conditions often include refluxing the mixture for several hours to ensure complete methoxylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,6,8-Tetramethoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, yielding hydroxyanthracene derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroxyanthracene derivatives.
Substitution: Formation of substituted anthracene derivatives with various functional groups.
Applications De Recherche Scientifique
1,3,6,8-Tetramethoxyanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other anthraquinone derivatives and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in photodynamic therapy and as a photosensitizer in medical treatments.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
Mécanisme D'action
The mechanism of action of 1,3,6,8-Tetramethoxyanthracene-9,10-dione involves its interaction with molecular targets and pathways. The compound can generate reactive oxygen species (ROS) upon exposure to light, leading to oxidative stress and cell damage. This property is exploited in photodynamic therapy, where the compound is used to selectively target and destroy cancer cells. Additionally, its ability to intercalate into DNA and disrupt cellular processes contributes to its biological activities.
Comparaison Avec Des Composés Similaires
1,3,6,8-Tetramethoxyanthracene-9,10-dione can be compared with other similar compounds, such as:
1,4,5,8-Tetramethoxyanthracene-9,10-dione: Similar structure but with methoxy groups at different positions.
9,10-Dimethoxyanthracene: Lacks the additional methoxy groups at the 1 and 8 positions.
Anthraquinone: The parent compound without any methoxy substitutions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct photophysical and chemical properties, making it valuable for various applications in research and industry.
Propriétés
IUPAC Name |
1,3,6,8-tetramethoxyanthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6/c1-21-9-5-11-15(13(7-9)23-3)18(20)16-12(17(11)19)6-10(22-2)8-14(16)24-4/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFWENDDWFNSFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)C3=C(C2=O)C=C(C=C3OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405246 |
Source


|
| Record name | 9,10-Anthracenedione, 1,3,6,8-tetramethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2476-76-8 |
Source


|
| Record name | 9,10-Anthracenedione, 1,3,6,8-tetramethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



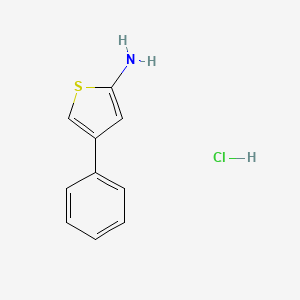


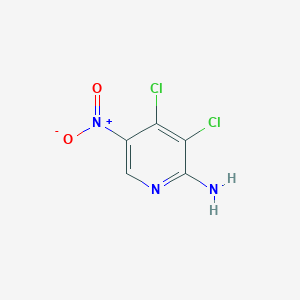
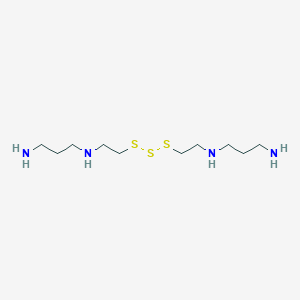
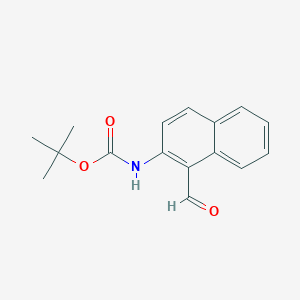
![[2,2'-Bipyridine]-5,5'-dicarboxamide](/img/structure/B13137424.png)
![tert-butyl (3S,3aS,6aS)-3-(aminomethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-5-carboxylate](/img/structure/B13137429.png)


